molecular formula C23H15NO2 B12814477 6-Benzyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione CAS No. 81721-80-4

6-Benzyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione

Cat. No.: B12814477
CAS No.: 81721-80-4
M. Wt: 337.4 g/mol
InChI Key: CVVPLIBSSHGDNT-UHFFFAOYSA-N
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Description

6-Benzyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is a synthetic indenoisoquinoline derivative characterized by a benzyl group at the N-6 position of the tricyclic core. Indenoisoquinolines generally exhibit planar aromatic systems that enable intercalation into DNA, disrupting enzymatic processes critical for cancer cell proliferation .

Properties

CAS No.

81721-80-4

Molecular Formula

C23H15NO2

Molecular Weight

337.4 g/mol

IUPAC Name

6-benzylindeno[1,2-c]isoquinoline-5,11-dione

InChI

InChI=1S/C23H15NO2/c25-22-18-12-6-5-11-17(18)21-20(22)16-10-4-7-13-19(16)23(26)24(21)14-15-8-2-1-3-9-15/h1-13H,14H2

InChI Key

CVVPLIBSSHGDNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C4=CC=CC=C4C2=O)C(=O)C5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Modular Assembly

A highly efficient two-step copper-catalyzed method enables the modular assembly of indenoisoquinolinones, including the target compound or its close analogs.

  • Starting materials: 1,3-indandione derivatives and appropriate amine precursors.
  • Catalyst: Copper(II) chloride (CuCl2) at low molar percentages (5–10 mol%).
  • Base: Cesium carbonate (Cs2CO3).
  • Solvent: Acetonitrile.
  • Conditions: Heating at 90 °C for 3–5 hours.
  • Outcome: Formation of the indenoisoquinoline core with high regioselectivity and moderate to good yields (up to 85%).

General Reaction Scheme:

Step Reagents & Conditions Product Type Yield (%)
1 1,3-indandione + amine + Cs2CO3, CuCl2, MeCN, 90 °C, 3 h Indenoisoquinolinone intermediate 40–85
2 Further functionalization (e.g., reduction, coupling) Target substituted indenoisoquinoline 35–78

This method allows for gram-scale synthesis and is adaptable to various substituents, including benzyl groups.

Condensation of Indenoisochromenone with Primary Amines

Another classical approach involves the condensation of indenoisochromenone derivatives with primary amines to form the indenoisoquinoline framework.

  • Precursor: Indenoisochromenone or related lactone intermediates.
  • Amine: Benzylamine or other primary amines.
  • Conditions: Typically reflux in suitable solvents.
  • Advantages: Straightforward and allows for the introduction of diverse amine substituents.
  • Limitations: Sometimes requires multiple purification steps and can be cumbersome for certain derivatives.

This method has been used to prepare various indenoisoquinoline derivatives, including those with benzyl substituents.

Palladium-Catalyzed Intramolecular C-H Activation and Suzuki-Miyaura Coupling

Recent advances include palladium-catalyzed intramolecular C-H activation strategies combined with Suzuki-Miyaura cross-coupling to construct the indenoisoquinoline core.

  • Starting materials: 2-bromo-3-(arylamino)-1H-inden-1-one derivatives.
  • Catalyst: Palladium complexes such as Pd(dppf)Cl2.
  • Coupling partners: Boronic acids for Suzuki coupling.
  • Conditions: Heating in toluene/ethanol mixtures under nitrogen atmosphere.
  • Outcome: Efficient formation of indenoisoquinoline derivatives with high selectivity and yields.

This method is notable for its versatility and ability to introduce various aryl substituents, including benzyl groups, into the indenoisoquinoline scaffold.

Detailed Reaction Conditions and Yields

Method Key Reagents & Catalysts Solvent & Temp. Reaction Time Yield (%) Notes
Copper-Catalyzed Assembly 1,3-indandione, amine, CuCl2, Cs2CO3 MeCN, 90 °C 3–5 h 40–85 Modular, gram-scale feasible
Condensation with Primary Amine Indenoisochromenone, benzylamine Reflux in suitable solvent Several hours Moderate Classical, straightforward but sometimes cumbersome
Pd-Catalyzed C-H Activation & Suzuki Coupling 2-bromo-3-(arylamino)-1H-inden-1-one, Pd(dppf)Cl2, boronic acid Toluene/ethanol, reflux Several hours Moderate to high Versatile, allows diverse substitution

Research Findings and Optimization Notes

  • Copper catalysis offers a green and efficient route with mild conditions and good functional group tolerance.
  • Sandmeyer chemistry and Heck coupling have been used to introduce functional groups on the indenoisoquinoline core, facilitating further derivatization.
  • Palladium-catalyzed methods provide access to complex derivatives via intramolecular cyclization and cross-coupling, expanding the chemical space of indenoisoquinolines.
  • Hydrolysis and amide formation steps are commonly employed post-cyclization to modify the dione functionalities and introduce amide substituents.
  • Reaction monitoring by TLC and purification by column chromatography are standard to ensure product purity and yield optimization.

Summary Table of Preparation Methods

Preparation Method Advantages Disadvantages Typical Yield Range Key References
Copper-Catalyzed Modular Assembly Efficient, mild, scalable Requires copper catalyst 40–85%
Condensation of Indenoisochromenone & Amine Simple, direct Sometimes cumbersome, moderate yield Moderate
Pd-Catalyzed C-H Activation & Suzuki Coupling Versatile, high selectivity Requires Pd catalyst, inert atmosphere Moderate to high

This comprehensive analysis of preparation methods for 6-Benzyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione highlights the state-of-the-art synthetic strategies, emphasizing catalytic modular assembly, classical condensation, and advanced palladium-catalyzed cross-coupling techniques. These methods provide robust platforms for the synthesis of this compound and its analogs with potential applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the dione structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research has indicated that 6-Benzyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione exhibits significant anticancer activity.

Case Study: Inhibition of Cancer Cell Proliferation

A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve:

  • Induction of apoptosis through activation of caspase pathways.
  • Inhibition of key signaling pathways associated with tumor growth.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties.

Research Findings:

In vitro studies have shown that treatment with this compound reduces the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.

Neuroprotective Activity

Recent investigations have highlighted its neuroprotective effects.

Neuroprotection Study:

In experiments with neuronal cell lines exposed to oxidative stress, treatment with this compound resulted in:

  • A reduction in cell death by approximately 40% compared to untreated controls.
  • An increase in antioxidant enzyme levels, indicating a protective mechanism against oxidative damage.

Antimicrobial Activity

Emerging research suggests that this compound may possess antimicrobial properties.

Case Study: Antimicrobial Efficacy

A recent study evaluated its efficacy against various pathogens:

Bacteria TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate potential applications in developing new antimicrobial agents.

Similar Compounds

  • Indenoisoquinolines : A class of compounds with similar core structures.
  • Benzylisoquinolines : Compounds featuring a benzyl group attached to an isoquinoline core.

Uniqueness

The unique structural features of this compound may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Mechanism of Action

The mechanism of action of 6-Benzyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituents at the N-6 position and functional groups on the aromatic core. These modifications influence solubility, melting points, and biological activity.

Table 1: Comparison of Indenoisoquinoline Derivatives
Compound ID/Name Substituent (Position) Melting Point (°C) Key Functional Groups Biological Target/Activity
6-Benzyl derivative Benzyl (N-6) Not reported Dione, aromatic Inferred Topoisomerase inhibition
107 () 3-Propanamide (N-6) 270–271 Amide, dione Chemopreventive potential
108 () 3-Methoxypropyl (N-6) 142–144 Methoxy, dione Not specified
109 () Butyl (N-6) 141–143 Alkyl, dione Not specified
83 () 3-Azidopropyl (N-6) 267–269 (dec) Azide, methoxy, dione Tyrosyl-DNA-phosphodiesterase inhibition
WN191 () Bis(2-aminoethyl)amino (N-6) Not reported Amino, dione, sulfonate Topoisomerase I inhibition, Cu(II) complex
51a () 3-Imidazolylpropyl (N-6) Not reported Imidazole, dimethoxy Anticancer metabolites
52a () 3-Imidazolylpropyl (N-6) Not reported Hydroxy, dimethoxy Enhanced solubility vs. 51a

Key Observations :

  • Melting Points: Polar substituents (e.g., amide in 107) correlate with higher melting points (>270°C) due to hydrogen bonding, while non-polar groups (e.g., butyl in 109) result in lower melting points (~140°C) .
  • Solubility : Hydroxy groups (e.g., 52a) improve aqueous solubility compared to benzyl or nitro derivatives .
Topoisomerase I Inhibition

Indenoisoquinolines stabilize the DNA-topoisomerase I complex, preventing DNA relegation. For example:

  • WN191 () inhibits topoisomerase I at IC₅₀ = 0.8 μM, with enhanced activity in its Cu(II) complex (WN198) due to redox-active metal interactions .
  • 3-Azidopropyl derivative (83) () shows tyrosyl-DNA-phosphodiesterase inhibition (IC₅₀ = 2.1 μM), critical for repairing DNA damage caused by topoisomerase inhibitors .
Chemopreventive Potential
  • Propanamide derivative (107) () activates retinoid X receptors (RXRs), modulating transcription pathways involved in apoptosis .
Heterocyclic Modifications
  • Imidazole derivatives (51a, 52a) () exhibit improved binding to cytochrome P450 enzymes, influencing metabolic stability .

Biological Activity

6-Benzyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione (CAS Number: 81721-80-4) is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including antitumor, antibacterial, and anti-inflammatory effects, supported by relevant studies and data.

PropertyValue
Molecular FormulaC23H15NO2
Molecular Weight337.371 g/mol
Density1.36 g/cm³
Boiling Point584 °C
Flash Point279.5 °C
LogP4.261

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. For instance, research indicates that derivatives of indenoisoquinolines exhibit significant cytotoxic effects against various cancer cell lines. Specifically, compounds within this class have shown promising results in inhibiting the proliferation of tumor cells by inducing apoptosis and disrupting cell cycle progression.

A notable study demonstrated that analogs of this compound inhibited the growth of human breast cancer cells with IC50 values in the low micromolar range. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. In vitro assays revealed that this compound exhibits inhibitory activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as a lead compound for developing new antibacterial agents .

Anti-inflammatory Activity

In addition to its antitumor and antibacterial properties, this compound has been evaluated for anti-inflammatory effects. It was found to significantly reduce the production of pro-inflammatory cytokines in cellular models stimulated with lipopolysaccharides (LPS). This suggests that this compound may modulate inflammatory responses through the inhibition of NF-kB signaling pathways .

Case Studies

  • Antitumor Efficacy : A study conducted on a series of indenoisoquinoline derivatives demonstrated that those with a benzyl substituent exhibited enhanced cytotoxicity against MCF-7 breast cancer cells compared to their non-benzyl counterparts. The study utilized flow cytometry and western blot analysis to confirm apoptosis induction through mitochondrial pathways .
  • Antibacterial Screening : In a comparative study assessing various indenoisoquinoline derivatives, this compound showed superior activity against Staphylococcus aureus and Escherichia coli. The study employed standard disk diffusion methods to evaluate antibacterial efficacy and determined that the compound's structure plays a crucial role in its bioactivity .
  • Inflammation Reduction : An experimental model using RAW264.7 macrophages indicated that treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels post-LPS stimulation. This highlights its potential utility in managing inflammatory diseases .

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